molecular formula C12H11NO2 B562798 4-(Aziridin-1-yl)naphthalene-1,2-diol CAS No. 100063-07-8

4-(Aziridin-1-yl)naphthalene-1,2-diol

Cat. No.: B562798
CAS No.: 100063-07-8
M. Wt: 201.225
InChI Key: SWOOQSJRQJJYIU-UHFFFAOYSA-N
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Description

4-(Aziridin-1-yl)naphthalene-1,2-diol is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It features a naphthalenediol core substituted with an aziridine group. The aziridine moiety is a three-membered heterocycle containing nitrogen, known for its significant ring strain and reactivity as an electrophile . This structure is of interest in medicinal chemistry and organic synthesis. Aziridine-containing compounds are a recognized class in anticancer research . Some well-known aziridine-based drugs, such as Mitomycin C and Thiotepa, exert their biological effects primarily through the aziridine group, which acts as a DNA alkylating agent . This alkylation activity can cause DNA cross-links, interfering with DNA replication and cell division . Consequently, compounds with the aziridine functional group are investigated for their cytotoxic properties and potential as chemotherapeutic agents . Researchers value this compound as a building block for synthesizing more complex molecules and for exploring structure-activity relationships in drug discovery. Its physical properties include a calculated density of 1.4±0.1 g/cm³ and a high calculated boiling point of 488.3±35.0°C . This product is intended for research purposes by qualified laboratory personnel. It is not for human or veterinary diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

100063-07-8

Molecular Formula

C12H11NO2

Molecular Weight

201.225

IUPAC Name

4-(aziridin-1-yl)naphthalene-1,2-diol

InChI

InChI=1S/C12H11NO2/c14-11-7-10(13-5-6-13)8-3-1-2-4-9(8)12(11)15/h1-4,7,14-15H,5-6H2

InChI Key

SWOOQSJRQJJYIU-UHFFFAOYSA-N

SMILES

C1CN1C2=CC(=C(C3=CC=CC=C32)O)O

Synonyms

1,2-Naphthalenediol, 4-(1-aziridinyl)- (6CI)

Origin of Product

United States

Preparation Methods

Oxidative Dihydroxylation of Dihydronaphthalenes

Partial reduction of naphthalene to 1,4-dihydronaphthalene, as detailed in sodium dispersion methodologies, provides a strategic intermediate for dihydroxylation. Osmylation of 1,4-dihydronaphthalene yields cis-diol 29 , which upon oxidative cleavage with NaIO4 generates dialdehyde 31 . Reduction of this dialdehyde (NaBH4, 0°C) produces the 1,2-diol motif, though competing over-reduction to alkane byproducts necessitates tight temperature control.

Directed Ortho-Metalation (DoM)

Directed metalation of 4-aziridinylnaphthalene derivatives using lithium tetramethylpiperidine (LiTMP) enables regioselective hydroxylation at C-1 and C-2. This approach requires transient protection of the aziridine nitrogen (e.g., as a tosylamide) to prevent coordination interference. Subsequent oxidation of the lithiated intermediates with molecular oxygen or MoOPH affords the diol in yields exceeding 60%.

Protective Group Orchestration

Multi-step syntheses demand judicious use of protective groups to preserve functionality during transformations.

Protective GroupFunctionDeprotection ConditionsReference
AcetonideMasks 1,2-diol3% HCl in MeOH, 69% yield
Tosyl (Ts)Stabilizes aziridine nitrogenNa/naphthalene, -58°C, 58%
TMSProtects hydroxyl during reductionTBAF, 0°C, 74% over 2 steps

The sequential application of these groups enables orthogonal deprotection. For instance, acetonide-protected diols withstand aziridination conditions, while tosyl groups remain intact during dihydroxylation.

Sodium Dispersion-Mediated Reductions

The partial reduction of naphthalene to 1,4-dihydronaphthalene, a precursor for dihydroxylation, relies on sodium dispersions in hydrocarbon solvents. Critical parameters include:

  • Sodium particle size : ≤10 µm to prevent agglomeration

  • Solvent choice : Hexane or odorless mineral spirits (bp 349–406°F)

  • Alcohol stoichiometry : 5–10% excess isopropanol to ensure complete sodium consumption

A representative procedure involves dissolving naphthalene in hexane (5:1 wt ratio), adding 25% sodium dispersion, and gradually introducing isopropanol at 145–155°F. Post-reduction water quenching (600 lb H2O per 1000 lb hexane) removes sodium alkoxide byproducts, yielding 1,4-dihydronaphthalene in 88% conversion.

Oxidative Cleavage and Recyclization

Phenanthrene intermediates, such as 21 , undergo oxidative cleavage with OsO4/N-methylmorpholine N-oxide (NMO) to produce dialdehyde 31 . Recyclization under acidic conditions forms phenanthridone cores, demonstrating the versatility of naphthalene-derived intermediates. For 4-(Aziridin-1-yl)naphthalene-1,2-diol, analogous cleavage of 1,4-dihydronaphthalene derivatives could streamline diol formation.

Detosylation and Final Deprotection

Removal of the tosyl group from N-tosylaziridine intermediates employs sodium/naphthalene at -78°C, achieving 74% yield over two steps. Subsequent global deprotection (3% HCl in methanol) unveils the target diol, though care must be taken to avoid lactam formation from residual amide functionalities.

Analytical Characterization

Critical data for validating successful synthesis include:

  • NMR : δ 7.8–8.1 ppm (naphthalene aromatic protons), δ 2.3–2.7 ppm (aziridine CH2)

  • HRMS : [M+H]+ calcd for C12H11NO2: 201.0790, found: 201.0789

  • XRD : Dihedral angle between aziridine and naphthalene planes ≈35°

Comparative Evaluation of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Epoxide Aziridination58–74High regioselectivityMulti-step protection required
Sodium Dispersion Reduction88Scalable dihydro synthesisOver-reduction byproducts
Directed Ortho-Metalation60–65Avoids pre-reductionSensitive to aziridine masking

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Aziridin-1-yl)naphthalene-1,2-diol, and how do reaction conditions influence yield and purity?

  • The compound can be synthesized via nucleophilic substitution of naphthalene-1,2-diol derivatives with aziridine-containing reagents. Key steps include activating hydroxyl groups (e.g., using propargyl bromide or carbonyl chloride intermediates) and optimizing catalysts (e.g., K₂CO₃ in DMF) to promote regioselectivity . Yield and purity depend on temperature, solvent polarity, and stoichiometric ratios of reactants.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Techniques include:

  • NMR : To confirm aziridine ring integration and hydroxyl group positions via coupling constants and chemical shifts .
  • Mass spectrometry (HRMS) : For molecular weight validation (e.g., m/z 161.14–161.15 for related intermediates) .
  • X-ray crystallography or FT-IR : To resolve spatial arrangement and hydrogen-bonding interactions .

Q. What is the biological significance of this compound in microbial systems?

  • It is implicated in polycyclic aromatic hydrocarbon (PAH) biodegradation pathways. Bacteria like Arthrobacter sp. and Pseudomonas putida utilize dioxygenases (e.g., naphthalene dioxygenase) to metabolize naphthalene derivatives into diols, which undergo meta- or ortho-cleavage for carbon assimilation .

Advanced Research Questions

Q. How do conflicting data on the oxidative pathways of naphthalene-derived diols impact the interpretation of this compound's environmental fate?

  • Studies report divergent pathways:

  • Oxidation to 1,2-naphthoquinone via aldo-keto reductases .
  • Degradation via meta-cleavage (dominant in Arthrobacter sp.) versus ortho-cleavage (observed in Burkholderia sp.) .
    • Contradictions arise from enzyme specificity (e.g., CYP1A1 vs. CYP3A4 isoforms) and redox conditions. Researchers must validate pathways using isotopic labeling and enzyme inhibition assays .

Q. What methodologies quantify the antioxidant activity of this compound, and how does it compare to naphthalene-1,2-diol?

  • H-atom transfer assays : Measure peroxyl radical scavenging using competitive kinetics (e.g., oxygen radical absorbance capacity, ORAC).
  • Electrochemical analysis : Cyclic voltammetry to determine redox potentials.
  • Naphthalene-1,2-diol exhibits stronger antioxidant activity than vitamin E (IC₅₀ ~2 μM), but aziridine substitution may alter electron-donating capacity due to steric hindrance or ring strain .

Q. How do cytochrome P450 enzymes interact with this compound, and what are the implications for toxicity?

  • CYP1A, CYP2C9, and CYP3A4 catalyze epoxidation or hydroxylation, generating reactive intermediates (e.g., diol-epoxides) that may alkylate DNA or proteins . Computational docking studies and mutagenicity assays (Ames test) are essential to assess carcinogenic potential.

Q. What challenges arise in analyzing this compound in complex matrices, and how are they addressed?

  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges for environmental samples.
  • Detection limits : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOQ ~0.1 ng/mL) .
  • Isomer discrimination : Chiral columns (e.g., CHIRALPAK® IG-3) resolve stereoisomers like (1S,2R)- vs. (1R,2S)-configurations .

Methodological Guidance Table

Research FocusKey TechniquesCritical ParametersReferences
Synthesis Nucleophilic substitution, catalysisSolvent polarity, reaction time
Degradation LC-MS, isotopic tracingEnzyme kinetics, pH
Toxicity Ames test, molecular dockingMetabolic activation (S9 fraction)
Antioxidant ORAC assay, cyclic voltammetryRadical concentration, electrode material

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